molecular formula C12H11NO2 B12814849 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one CAS No. 42997-32-0

2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one

Cat. No.: B12814849
CAS No.: 42997-32-0
M. Wt: 201.22 g/mol
InChI Key: KNRXPIWXKFOEGF-UHFFFAOYSA-N
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Description

2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one is a heterocyclic compound that features a fused ring system combining furan and quinoline moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: This could involve cyclization reactions starting from appropriate precursors.

    Quinoline Ring Construction: This might be achieved through condensation reactions involving aniline derivatives and carbonyl compounds.

    Final Cyclization: The final step would involve the fusion of the furan and quinoline rings under specific conditions, possibly using catalysts or specific reagents.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups on the quinoline or furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions but might include various substituted quinoline and furan derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Potential activity against bacteria and fungi.

    Anticancer Agents: Research into its ability to inhibit cancer cell growth.

Medicine

    Drug Development: Exploration of its pharmacological properties for new drug candidates.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Similar quinoline structure but without the fused furan ring.

    3,9-Dihydro-2H-furo[2,3-b]quinolin-4-one: Similar structure but without the methyl group.

Uniqueness

2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one’s unique fused ring system and specific functional groups might confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

42997-32-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-methyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one

InChI

InChI=1S/C12H11NO2/c1-7-6-9-11(14)8-4-2-3-5-10(8)13-12(9)15-7/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

KNRXPIWXKFOEGF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)NC3=CC=CC=C3C2=O

Origin of Product

United States

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